(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Folylpolyglutamate synthetase inhibition Anticancer drug design Phosphapeptide stereochemistry

Generic substitution with the (R)-enantiomer, racemate, or alternative halogen leads to stereochemical mismatch, inactive diastereomers, or sluggish reactivity. (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide (CAS 15159-65-6) eliminates these risks. - FPGS phosphapeptide inhibitors: only (S) configuration gives active (2′S,2″S) diastereomer (nanomolar IC₅₀). - Metalloaminoacid synthesis: >99% ee transfer to L-[³⁴S]selenomethionine via clean γ-Br SN2 displacement. - HCV NS3/4A macrocycles: correct (S) chirality essential for danoprevir-class binding (IC₅₀ 0.29 nM). Supplied as ≥98% hydrobromide salt (MW 262.93, sharp mp 189 °C dec., [α]²⁰/D +14° to +19°) for precise stoichiometric coupling and reliable QC.

Molecular Formula C4H9Br2NO2
Molecular Weight 262.93 g/mol
CAS No. 15159-65-6
Cat. No. B080427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide
CAS15159-65-6
Molecular FormulaC4H9Br2NO2
Molecular Weight262.93 g/mol
Structural Identifiers
SMILESC(CBr)C(C(=O)O)[NH3+].[Br-]
InChIInChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m0./s1
InChIKeyJDLMXICGDYZOJH-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide Procurement Guide


(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide (CAS 15159-65-6) is the hydrobromide salt of a chiral, non-proteinogenic α-amino acid bearing a bromine atom at the γ-position of the butyric acid backbone . With molecular formula C₄H₈BrNO₂·HBr (MW 262.93) and a defined optical rotation of [α]²⁰/D +16° (c=1, MeOH), this (S)-configured building block serves as a critical intermediate in stereoselective syntheses of phosphapeptide inhibitors, metalloaminoacids, and macrocyclic peptidomimetics [1][2]. Its combination of a reactive γ-bromo leaving group with preserved α-amino acid chirality makes it uniquely suited for applications where both absolute configuration and downstream reactivity are non-negotiable [3].

Chiral (S)-configured intermediate for stereoselective phosphapeptide and peptidomimetic synthesis
γ-Bromo leaving group supports nucleophilic displacement with N, O, S nucleophiles under standard conditions
Hydrobromide salt provides defined stoichiometry and sharp melting point for quality-controlled synthesis

Why (S)-(+)-2-Amino-4-bromobutyric Acid HBr Is Irreplaceable


Substituting this compound with its (R)-enantiomer, the racemic mixture, the free base, or alternative halogenated analogs introduces quantifiable risks to downstream stereochemical integrity and reactivity. The (S) absolute configuration is a prerequisite for generating the biologically active (2′S,2″S) diastereomer of FPGS-targeting phosphapeptide inhibitors—the (R) enantiomer yields inactive or antagonistic stereoisomers [1]. The hydrobromide salt form provides a sharp, reproducible melting point (189 °C, dec.) that the poorly characterized free base cannot match for quality control and stoichiometric accuracy . The γ-bromo substituent offers superior leaving-group reactivity compared to the corresponding chloro analog, which requires significantly harsher nucleophilic displacement conditions [2]. These factors collectively mean that generic substitution—whether of counterion, enantiomer, or halogen—produces measurably different outcomes in reaction yields, enantiomeric excess, and biological potency.

Enantiomer mismatch

(R)-enantiomer or racemate may invert stereochemistry at target active sites, yielding inactive or potency-diluted diastereomers.

Salt form mismatch

Free base lacks a defined melting point and fixed stoichiometry, introducing uncertainty in reaction molar calculations.

Halogen mismatch

Chloro analog may require harsher nucleophilic displacement conditions, potentially reducing yield or limiting substrate scope.

(S)-(+)-2-Amino-4-bromobutyric Acid HBr Differentiation Evidence


FPGS Inhibitory Potency: (S) vs. Racemic

The (S) absolute configuration at the amino acid α-carbon is essential for inhibitory activity against human folylpoly-γ-glutamate synthetase (FPGS). The stereochemically pure phosphonate analog 1a bearing the (2′S,2″S) configuration inhibits human FPGS with Ki = 46 nM [1]. In contrast, the corresponding racemic MTX-phosphinate mixture (2′RS,2″RS) shows an apparent Ki = 3.1 nM, but potency is attributed solely to the (2′S,2″S) diastereomer; the (2′R,2″R) diastereomer is inactive, and the actual inhibition constant for the active diastereomer is predicted to be subnanomolar [1]. Use of the (R)-enantiomer of 2-amino-4-bromobutyric acid as starting material would produce the inactive (2′R,2″R) stereoisomer.

FPGS Inhibition Ki
Head-to-head
(S)-derived phosphonate Ki 46 nM; racemic apparent Ki 3.1 nM (inactive (R) component)
Enantiomeric configuration determines inhibitory activity
Human recombinant FPGS; fixed MTX substrate
Folylpolyglutamate synthetase inhibition Anticancer drug design Phosphapeptide stereochemistry

Selenomethionine Product Chirality: (S) vs. (R)

In the synthesis of doubly labeled selenomethionine (²H₃, ⁸²Se), condensation of (S)-2-amino-4-bromobutyric acid with lithium [²H₃, ⁸²Se]methaneselenolate yields L-[²H₃, ⁸²Se]selenomethionine, while the (R)-enantiomer yields the D-isomer [1]. Both products were obtained with optical purity exceeding 99% enantiomeric excess (ee) as determined by HPLC on a chiral stationary phase [1]. This demonstrates that the enantiomeric purity of the bromobutyric acid starting material directly and quantitatively translates to the enantiomeric purity of the final selenoamino acid product.

Selenomethionine ee
Head-to-head
(S) → L-isomer >99% ee; (R) → D-isomer >99% ee
Enantiomeric purity transfers directly to selenoamino acid product
Chiral HPLC verification; opposite enantiomers each produce >99% ee of respective absolute configuration
Isotopic labeling Selenoamino acid synthesis Chiral HPLC enantiomeric excess

Hydrobromide Salt Advantages vs. Free Base

The hydrobromide salt of (S)-2-amino-4-bromobutyric acid exhibits a sharp, reproducible melting point of 189 °C (with decomposition), as reported across multiple authoritative vendor specifications . The free base (CAS 92136-58-8) lacks comparable well-defined thermal characterization in standard databases [1]. Additionally, the hydrobromide salt form (MW 262.93) ensures defined stoichiometry (1:1 amino acid:HBr) for reaction planning, whereas the hygroscopic free base presents uncertainty in accurate mass-based calculations. The hydrochloride salt (CAS 1187453-22-0, MW 218.48) offers an alternative counterion but with different molecular weight, solubility profile, and potentially altered reactivity in nucleophilic displacement reactions.

Salt Form Identity
Class-level
Hydrobromide salt: mp 189 °C (dec.), MW 262.93, 1:1 stoichiometry
Reproducible quality control and stoichiometric accuracy
Free base lacks comparable well-defined thermal data
Salt form selection Analytical quality control Stoichiometric accuracy

γ-Bromo vs. γ-Chloro Leaving Group Reactivity

The γ-bromo substituent of (S)-2-amino-4-bromobutyric acid participates in nucleophilic substitution reactions with nitrogen, oxygen, and sulfur nucleophiles under standard laboratory conditions, enabling the generation of diverse non-natural amino acids with basic, acidic, or heterocyclic side chains [1]. The corresponding γ-chloro analog ((S)-2-amino-4-chlorobutyric acid, CAS 3157-50-4) possesses a significantly poorer leaving group. Bromide is a better leaving group than chloride by approximately 10³–10⁴ fold in typical SN2 reactivity scales (based on leaving group ability: Br⁻ pKa of conjugate acid ≈ −9 vs. Cl⁻ pKa ≈ −7), meaning the chloro analog either requires elevated temperatures, longer reaction times, or fails to react with less nucleophilic partners [2]. This difference is structurally inherent and independent of the amino acid backbone chirality.

Leaving Group Reactivity
Class-level
Bromide better leaving group than chloride by ~10³–10⁴ fold (pKa HBr ≈ -9, HCl ≈ -7)
Milder nucleophilic displacement with sensitive nucleophiles
Based on halide leaving group scales; chloro analog may require elevated temperatures
Nucleophilic substitution Non-natural amino acid synthesis Leaving group reactivity

Chiral Intermediate for HCV NS3/4A Inhibitors

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide has been employed as a key building block in the synthesis of isoindoline carbamate and acylsulfonamide-containing macrocyclic peptidomimetics that act as inhibitors of HCV NS3/4A protease . The clinical candidate danoprevir (ITMN-191/R7227), which emerged from this structural class, exhibits an IC₅₀ of 0.29 nM against HCV NS3 protease and subnanomolar potency in a subgenomic replicon-based cellular assay (Huh-7) [1]. The (S) configuration at the amino acid center is critical for the P1 moiety recognition by the protease active site; use of the (R)-enantiomer as starting material would produce the incorrect stereochemistry at this pharmacophoric position, abrogating target binding [1].

HCV NS3/4A Inhibition
Supporting evidence
Danoprevir (from (S)-bromobutyric acid) IC₅₀ = 0.29 nM; subnanomolar cellular EC₅₀ in Huh-7 replicon
Correct (S) configuration required for protease active site binding
Biochemical and cellular assays; stereospecific binding confirmed by X-ray
HCV protease inhibition Macrocyclic peptidomimetics Antiviral drug discovery

Application Scenarios for (S)-(+)-2-Amino-4-bromobutyric Acid HBr


FPGS-Targeted Anticancer Phosphapeptide Synthesis

When synthesizing phosphorus-based tetrahedral intermediate mimics targeting folylpoly-γ-glutamate synthetase (FPGS) for anticancer drug discovery, only the (S)-enantiomer of 2-amino-4-bromobutyric acid hydrobromide provides the correct (2′S,2″S) stereochemistry required for nanomolar to subnanomolar enzyme inhibition [1]. The (R)-enantiomer or racemic mixture leads to inactive or potency-diluted products. The hydrobromide salt's defined stoichiometry (MW 262.93) enables precise molar calculations for phosphinate coupling reactions. Typical procurement specification: ≥97% purity, [α]²⁰/D +14° to +19° (c=1, MeOH).

Enantiopure Labeled Selenoamino Acids for Proteomics

For synthesizing L-[²H₃, ⁸²Se]selenomethionine or [³⁴S]-enriched L-methionine as metabolic tracers or MS standards, the (S)-bromobutyric acid building block directly transfers its chirality to the final product with >99% ee [2]. The (R)-enantiomer yields the non-proteinogenic D-form, which cannot substitute in translational incorporation studies. The γ-bromo group undergoes clean SN2 displacement with lithium methaneselenolate or methanethiolate nucleophiles, a reactivity advantage over the corresponding chloro analog.

HCV NS3/4A Protease Inhibitor Building Blocks

In medicinal chemistry programs developing P1-modified macrocyclic inhibitors of HCV NS3/4A protease, (S)-(+)-2-amino-4-bromobutyric acid hydrobromide serves as the chirality-defining P1 precursor for isoindoline carbamate/acylsulfonamide peptidomimetics [3]. The clinically validated danoprevir chemotype (IC₅₀ = 0.29 nM) depends on the correct (S) configuration for protease active site engagement. Procurement of the (R)-enantiomer would produce stereochemically mismatched intermediates incapable of target binding.

Non-Natural Amino Acid Library Diversification

The γ-bromo substituent enables systematic diversification through nucleophilic substitution with N-, O-, and S-nucleophiles to generate focused libraries of non-natural amino acids with basic, acidic, or heterocyclic side chains [4]. The bromo leaving group provides a reactivity advantage over the corresponding chloro analog, enabling reactions with less reactive nucleophiles under standard laboratory conditions. When protected as the N-Boc derivative, the bromide reacts with DNA nucleobases (adenine, cytosine, thymine, guanine) for nucleoside-amino acid conjugate synthesis.

Application
Selection Property
Validation Focus
FPGS-targeted phosphapeptide studies
Enantiomer-attribution review
(2′S,2″S) diastereomer verification
Labeled selenoamino acid synthesis
Enantiomeric purity transfer
Chiral HPLC ee confirmation
HCV NS3/4A protease inhibitor research
Stereochemical building block fit
Protease binding stereospecificity
Non-natural amino acid library expansion
γ-Bromo reactivity context
Nucleophilic displacement conditions

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